molecular formula C16H23N3OS B2448137 N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-67-3

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No. B2448137
CAS RN: 399001-67-3
M. Wt: 305.44
InChI Key: YFXSXIWQLRKCQN-UHFFFAOYSA-N
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Description

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a useful research compound. Its molecular formula is C16H23N3OS and its molecular weight is 305.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Studies

The molecular and crystal structures of both (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide and (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-thiocarboxamide have been determined . These studies provide valuable insights into the compound’s three-dimensional arrangement, bond lengths, and intermolecular interactions. Such structural information is crucial for understanding its behavior in various environments.

Antihypertensive Drug Development

The compound has applications in the synthesis of novel antihypertensive drugs. Specifically, it serves as an intermediate in the production of benazepril, an angiotensin-converting enzyme inhibitor (ACE-I) used to treat hypertension . Understanding its role in drug synthesis can aid in optimizing drug design and efficacy.

Heterocyclic Chemistry

Researchers have explored the compound’s reactivity in heterocyclic chemistry. For instance, it has been used as a key precursor in the synthesis of new triazolopyrazine derivatives . These derivatives may exhibit diverse biological activities, making them interesting targets for drug discovery.

Contamination Analysis

In a case study related to drug safety, analytical methods were developed to detect N-nitroso-triazolopyrazine (NTTP), a precursor of the compound, in Sitagliptin drug products . This highlights its relevance in quality control and safety assessment.

Protecting Group Strategies

The compound’s unique structure allows for the exploration of various protecting group strategies during synthesis. Researchers have applied combinations of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups to access difunctional derivatives . These strategies are essential for efficient and selective functionalization.

properties

IUPAC Name

N-butyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-3-7-17-16(21)18-9-12-8-13(11-18)14-5-4-6-15(20)19(14)10-12/h4-6,12-13H,2-3,7-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXSXIWQLRKCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

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